N-(1-(Hydroxymethyl)propyl)cinnamamide
CAS No.: 94086-72-3
Cat. No.: VC16105277
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94086-72-3 |
|---|---|
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | (E)-N-(1-hydroxybutan-2-yl)-3-phenylprop-2-enamide |
| Standard InChI | InChI=1S/C13H17NO2/c1-2-12(10-15)14-13(16)9-8-11-6-4-3-5-7-11/h3-9,12,15H,2,10H2,1H3,(H,14,16)/b9-8+ |
| Standard InChI Key | HMZWQDVKGZGOKN-CMDGGOBGSA-N |
| Isomeric SMILES | CCC(CO)NC(=O)/C=C/C1=CC=CC=C1 |
| Canonical SMILES | CCC(CO)NC(=O)C=CC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
N-(1-(Hydroxymethyl)propyl)cinnamamide (PubChem CID: 5801120) is systematically named E-N-(1-hydroxybutan-2-yl)-3-phenylprop-2-enamide . Its IUPAC name, (E)-N-(1-hydroxybutan-2-yl)-3-phenylprop-2-enamide, reflects the trans-configuration of the cinnamoyl moiety and the hydroxymethylpropyl substituent. Key identifiers include:
The compound’s structure features a conjugated α,β-unsaturated amide system, which is critical for its electronic properties and potential interactions with biological targets. Computational descriptors indicate a hydrogen bond donor count of 2, acceptor count of 2, and a rotatable bond count of 5 , suggesting moderate flexibility and polarity.
Synthesis and Optimization
General Synthetic Routes
The synthesis of N-(1-(hydroxymethyl)propyl)cinnamamide aligns with methodologies for analogous cinnamamides. A representative protocol involves:
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Condensation Reaction: Reacting cinnamic acid derivatives (e.g., methyl cinnamate) with amino alcohols (e.g., 2-aminobutan-1-ol) under catalytic conditions.
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Pressure and Temperature Control: Maintaining temperatures between 80–140°C and pressures ranging from to .
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Purification: Sequential extraction with sodium chloride solution and organic solvents (e.g., dichloromethane), followed by drying and solvent evaporation .
Table 1: Exemplary Synthesis Parameters
| Parameter | Value |
|---|---|
| Molar Ratio (Cinnamate:Amino Alcohol) | 1:1.3 |
| Catalyst | Sodium methoxide (0.01–2 wt%) |
| Reaction Time | 8 hours |
| Yield | 54.2% (methyl cinnamate basis) |
Structural Modifications
Variations in the cinnamate ester (e.g., ethyl, propyl) and amino alcohol (e.g., diethanolamine, serinol) influence reaction kinetics and product yield . For instance, substituting methyl cinnamate with bulkier esters may reduce steric hindrance, enhancing amidation efficiency.
Physicochemical Properties
Spectroscopic Characterization
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FTIR: Key peaks include at ~1650 cm (amide I band) and at ~3300 cm .
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-NMR: Resonances at δ 7.2–7.4 ppm (aromatic protons), δ 6.3–6.6 ppm (trans-vinylic protons), and δ 3.5–3.7 ppm (hydroxymethyl group) .
Thermodynamic and Solubility Data
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LogP: Calculated XLogP3 value of 1.8 , indicating moderate lipophilicity.
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Aqueous Solubility: Limited solubility in water due to the hydrophobic cinnamoyl group; enhanced in polar aprotic solvents (e.g., DMSO).
Biological Activity and Mechanisms
Antimicrobial Profile
N-(1-(Hydroxymethyl)propyl)cinnamamide derivatives exhibit notable antifungal and antibacterial properties. In a study of 19 cinnamamides, analogs with alkyl substituents (e.g., butyl, isopropyl) demonstrated enhanced activity :
Table 2: Antimicrobial Activity of Selected Cinnamamides
| Compound | MIC (μM) | Target Microorganisms | Mechanism |
|---|---|---|---|
| 6 | 626.62 | Candida spp. | Ergosterol binding, cell wall disruption |
| 18 | 458.15 | Staphylococcus aureus | Membrane permeability alteration |
The antifungal action involves direct interaction with ergosterol, a key component of fungal membranes, and destabilization of the cell wall via chitin synthase inhibition .
Structure-Activity Relationships (SAR)
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Hydroxymethyl Group: Essential for hydrogen bonding with biological targets .
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Cinnamoyl Backbone: The α,β-unsaturated system enables Michael addition reactions with microbial enzymes .
Applications and Future Directions
Industrial Synthesis
Scalable production is feasible using the patented pressure-controlled amidation process, which minimizes organic solvent use and achieves yields >50% .
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